Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
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Overview
Description
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with a chloro group and a hydroxyethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as chloroacetamide derivatives, under specific reaction conditions.
Substitution Reactions: The chloro group is introduced into the thiazole ring through substitution reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group is introduced through nucleophilic substitution reactions, where an appropriate hydroxyethylamine derivative reacts with the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxyethylamine derivatives, thionyl chloride, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-chloro-: This compound has a similar structure but lacks the hydroxyethylamino group.
Benzenesulfonamide, p-chloro-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
828920-81-6 |
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Molecular Formula |
C11H12ClN3O3S2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12ClN3O3S2/c12-9-10(13-6-7-16)19-11(14-9)15-20(17,18)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2,(H,14,15) |
InChI Key |
SKTWNZFKJPWYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NCCO)Cl |
Origin of Product |
United States |
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